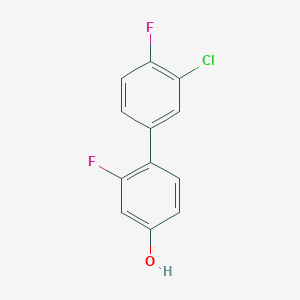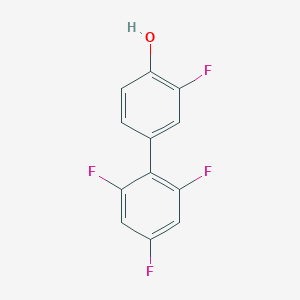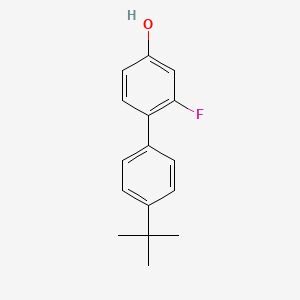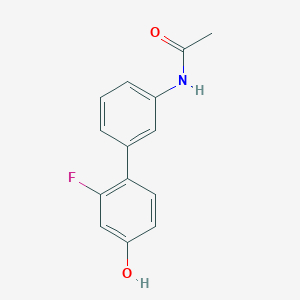
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (5-CF-3-FP) is a compound belonging to the phenol family, and is a derivative of phenol with a chlorine and fluorine substitution. It is an important intermediate in the synthesis of many chemicals, and is widely used in research and development.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is based on its ability to form strong hydrogen bonds with other molecules. It has a high affinity for proteins, and can bind to them in a specific way. This binding can alter the structure of the proteins, which can lead to changes in their activity. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can interact with other molecules, such as DNA, in a manner that can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an effect on the metabolism of fatty acids, as well as to reduce cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and is easily synthesized. Additionally, it is a relatively stable compound, and is not prone to degradation. However, it has several limitations. It is toxic, and should be handled with care. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. These include further research into its effects on cancer cells, its potential use as a therapeutic agent, and its use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its structure and properties could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is synthesized through a process called nucleophilic aromatic substitution. This process involves the replacement of a hydrogen atom in an aromatic compound with a nucleophile. In the case of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, the nucleophile is a chlorine atom, which is substituted for the hydrogen atom. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds. In addition, it is used as a fluorescent dye for fluorescence microscopy and spectroscopy.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLMJFIWVBRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684340 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-85-9 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)
![5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374116.png)

![5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374137.png)


![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374166.png)
![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374189.png)
